molecular formula C18H16OSn<br>(C6H5)3SnOH<br>C18H17OSn B1672542 Triphenyltin hydroxide CAS No. 76-87-9

Triphenyltin hydroxide

Cat. No. B1672542
CAS RN: 76-87-9
M. Wt: 368 g/mol
InChI Key: BFWMWWXRWVJXSE-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triphenyltin hydroxide is an organotin compound with the formula Sn(C6H5)3OH . It is used as a fungicide for potatoes, sugar beets, and pecans . It was first registered for use as a pesticide in the United States in 1971 .


Synthesis Analysis

Triphenyltin hydroxide is an odorless white powder . It is stable at room temperature and has a melting point of 121-123 °C . It is moderately soluble in most organic solvents but insoluble in water . The sodium salts of the Schiff bases were reacted with triphenyltin (IV) chloride in methanol for 4 hours to produce the organotin derivatives .


Molecular Structure Analysis

The molecular formula of Triphenyltin hydroxide is C18H17OSn . The InChI and Canonical SMILES are InChI=1S/3C6H5.H2O.Sn/c3*1-2-4-6-5-3-1;;/h3*1-5H;1H2; and C1=CC=C (C=C1) [Sn] (C2=CC=CC=C2)C3=CC=CC=C3.O respectively .


Chemical Reactions Analysis

Triphenyltin hydroxide can undergo biodegradation . The interactions between amino acids, primary structures, and quaternary conformations of effector proteins and Triphenyltin hydroxide were studied . The results verified that Triphenyltin hydroxide recognition and binding depended on amino acid sequences .


Physical And Chemical Properties Analysis

Triphenyltin hydroxide is an odorless white powder . It is stable at room temperature and has a melting point of 121-123 °C . It is moderately soluble in most organic solvents but insoluble in water .

Scientific Research Applications

Cytotoxic and Bactericidal Mechanism

TPTH has been extensively studied for its cytotoxic mechanism on mammalian cells and its antibacterial activity. Research indicates that TPTH inhibits the growth of HeLa cells and exhibits strong depolymerization of microtubules, affecting cell division. Its interaction with DNA and the strong depolymerizing activity on tubulin mediates the toxicity in mammalian cells. However, its antibacterial activity does not involve interactions with bacterial tubulin-like proteins but possibly through DNA interactions (Mahanty, Raghav, & Rathinasamy, 2017).

Environmental Degradation and Detection

The environmental persistence and degradation pathways of TPTH have been a significant concern. Studies show the biosorption and biodegradation of TPTH by microorganisms like Stenotrophomonas maltophilia, indicating a potential for bioremediation strategies. This process involves the transformation of TPTH into less toxic forms, contributing to the understanding of its environmental fate and the development of mitigation strategies (Gao et al., 2014).

Analytical Detection Techniques

The detection and monitoring of TPTH in environmental samples have improved with technologies such as surface-enhanced Raman scattering (SERS) spectroscopy. These advancements enable the trace detection of TPTH, facilitating environmental monitoring and assessment of its distribution and concentrations in various ecosystems (Jiang et al., 2016).

Ecological and Human Health Risk Assessment

Reviews and meta-analyses have been conducted to assess the ecological and human health risks posed by TPTH. These studies compile and analyze data on TPTH concentrations in marine ecosystems, elucidating its potential to bioaccumulate and exert toxic effects on marine life. The risk to human health, although considered negligible for the average consumer, has raised concerns due to detections in human biological samples, emphasizing the need for ongoing monitoring and risk assessment efforts (Yi et al., 2012).

Water Quality Criteria and Ecological Risk

The establishment of water quality criteria for TPTH in China serves as a framework for assessing its ecological risks in freshwater and saltwater ecosystems. The derived criteria help in understanding the acute and chronic risks TPTH poses to aquatic life, informing regulatory and conservation efforts to mitigate its environmental impacts (Wen et al., 2018).

Safety And Hazards

Triphenyltin hydroxide is toxic if swallowed or in contact with skin . It causes skin irritation and serious eye damage . It may cause respiratory irritation and is suspected of causing cancer . It is suspected of damaging fertility or the unborn child . It may cause damage to organs through prolonged or repeated exposure .

properties

InChI

InChI=1S/3C6H5.H2O.Sn/c3*1-2-4-6-5-3-1;;/h3*1-5H;1H2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRHFWOJROOQKBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)C3=CC=CC=C3.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17OSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1021409
Record name Triphenyltin hydroxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1021409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Triphenyltin hydroxide is an odorless white powder. Stable at room temperature. Melting point 121-123 °C. Moderately soluble in most organic solvents (Farm Chemical Handbook). Insoluble in water. Non corrosive. Used as a fungicide., Dry Powder, White odorless solid; [HSDB] Off-white powder; [MSDSonline], WHITE CRYSTALLINE POWDER.
Record name TRIPHENYLTIN HYDROXIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18245
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Stannane, hydroxytriphenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Triphenyltin hydroxide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/7633
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name TRIPHENYLTIN HYDROXIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1283
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Flash Point

400 °C
Record name TRIPHENYLTIN HYDROXIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1784
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name TRIPHENYLTIN HYDROXIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1283
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), In ethanol ca. 10, dichloromethane 171, diethyl ether 28, acetone ca. 50 (all in g/l at 20 °C). In benzene 41 g/l (as bis(triphenytin)oxide)., Slightly sol in toluene and alcohol, In water, 1.2 ppm @ 20 °C., Solubility in water, g/100ml: 0.0001 (very poor)
Record name TRIPHENYLTIN HYDROXIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18245
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name TRIPHENYLTIN HYDROXIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1784
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name TRIPHENYLTIN HYDROXIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1283
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

1.54 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.54 g/cu cm @ 20 °C, 1.54 g/cm³
Record name TRIPHENYLTIN HYDROXIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18245
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name TRIPHENYLTIN HYDROXIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1784
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name TRIPHENYLTIN HYDROXIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1283
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

3.5e-07 mmHg at 122 °F (NTP, 1992), 0.00000035 [mmHg], 3.53X10-7 mm Hg at 25 °C
Record name TRIPHENYLTIN HYDROXIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18245
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Triphenyltin hydroxide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/7633
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name TRIPHENYLTIN HYDROXIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1784
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

To evaluate the functional significance of triphenyltin hydroxide-induced lymphopenia and lymphocyte depletion in thymus-dependent areas of spleen and lymph nodes, various immune function studies were carried out after 3 or 4 wk of triphenyltin hydroxide exposure. Weaned male rats were fed a diet containing 25 mg triphenyltin hydroxide/kg, a concentration that did not influence food intake and weight gain. As parameters of the cell-mediated immunity in two experiments, the delayed-type hypersensitivity reactions to ovalbumin and tuberculin were significantly suppressed. No effect was observed on allograft rejection, splenic clearance of Listeria monocytogenes at days 5 and 6 after infection and responsiveness of thymocytes to different T-cell mitogens. The response of splenic lymphocytes to the T-cell mitogen phytohemagglutinin was significantly suppressed ... Regarding the humoral immunity, no effect was observed on serum IgM and IgG levels, on the thymus-independent IgM response to Escherichia coli lipopolysaccharide, and on the primary and secondary IgM and IgG response to the thymus-dependent antigen tetanus toxoid. No effect was found on phagocytic and killing capacity of macrophages as demonstrated by unaltered splenic clearance of Listeria monocytogenes at days 1 and 2 after infection. Slightly enhanced mortality of triphenyltin hydroxide-treated animals was observed in a Listeria monocytogenes mortality assay. Triphenyltin hydroxide did not increase the susceptibility of rats to endotoxin lipopolysaccharide. In the rat, triphenyltin hydroxide exposure suppressed the cell-mediated immunity without compromising the humoral immunity and the mononuclear phagocyte system., The effects of ten organotins on rat platelet aggregation mechanisms were examined. Bis(tri-n- butyltin)oxide was the most potent inhibitor of both adenosine diphosphate and collagen induced aggregation, and it was the only organotin that directly induced aggregation. It also increased the latent period for induction of aggregation by collagen. Triphenyltin hydroxide was a weak inhibitor of both adenosine diphosphate and collagen induced aggregation. However, in contrast to bis(tri-n-butyltin)oxide, it decreased the latent period for collagen-induced aggregation. A similar effect also was observed with diphenyltin dichloride, phenyltin trichloride, and cyhexatin. Tri-n-butyltin chloride and tetra-n- tributyltin demonstrated specificity in their action since aggregation induced by adenosine diphosphate but not collagen was inhibited. Tri-n-propyltin chloride, trimethyltin chloride, and fenbutatin oxide were without dicernible effect on rat platelet aggregation.
Record name TRIPHENYLTIN HYDROXIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1784
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Triphenyltin hydroxide

Color/Form

Crystalline solid, White solid

CAS RN

76-87-9
Record name TRIPHENYLTIN HYDROXIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18245
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Fentin [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076879
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triphenyltin hydroxide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113243
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Stannane, hydroxytriphenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Triphenyltin hydroxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1021409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fentin hydroxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.901
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIPHENYLTIN HYDROXIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1784
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name TRIPHENYLTIN HYDROXIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1283
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

244 to 248 °F (NTP, 1992), 119 °C, 118 °C
Record name TRIPHENYLTIN HYDROXIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18245
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name TRIPHENYLTIN HYDROXIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1784
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name TRIPHENYLTIN HYDROXIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1283
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Triphenyltin hydroxide
Reactant of Route 2
Triphenyltin hydroxide
Reactant of Route 3
Triphenyltin hydroxide
Reactant of Route 4
Triphenyltin hydroxide
Reactant of Route 5
Triphenyltin hydroxide
Reactant of Route 6
Triphenyltin hydroxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.